Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride
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Overview
Description
Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is a compound that features a piperidine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxadiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and spiropiperidines, exhibit comparable biological activities.
Oxadiazole Derivatives: Other oxadiazole-containing compounds, like substituted oxadiazoles, share similar chemical properties and reactivity.
Uniqueness
Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is unique due to the combination of piperidine and oxadiazole rings in its structure. This dual functionality can lead to a broader range of applications and enhanced properties compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C10H20Cl2N4O |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-piperidin-2-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-14(2)7-9-12-13-10(15-9)8-5-3-4-6-11-8;;/h8,11H,3-7H2,1-2H3;2*1H |
InChI Key |
DTEKJPZABGOKET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NN=C(O1)C2CCCCN2.Cl.Cl |
Origin of Product |
United States |
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